

5,5'-Dibromo-BAPTA: A Technical Guide to Clamping Intracellular Calcium

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Compound of Interest

Compound Name: 5,5'-Dibromo-BAPTA

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Introduction

5,5'-Dibromo-BAPTA is a high-affinity calcium chelator that serves as a critical tool in life sciences research for the precise control of intracellular calcium ($[Ca^{2+}]_i$) concentrations.^{[1][2]} As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it is extensively used to buffer or "clamp" intracellular calcium at specific levels, enabling researchers to investigate the calcium dependency of a multitude of cellular processes.^{[2][3]} Its key characteristics include high selectivity for Ca^{2+} over other divalent cations like magnesium (Mg^{2+}), rapid binding and release kinetics, and relative insensitivity to pH changes around physiological values.^{[3][4]}

This technical guide provides a comprehensive overview of **5,5'-Dibromo-BAPTA**, including its physicochemical properties, detailed experimental protocols for its application, and its role in modulating cellular signaling pathways.

Physicochemical and Binding Properties

Understanding the fundamental properties of **5,5'-Dibromo-BAPTA** is crucial for its effective application in experimental design.

Table 1: Physicochemical Properties of 5,5'-Dibromo-BAPTA

Property	Value	References
Molecular Formula	C ₂₂ H ₂₂ Br ₂ N ₂ O ₁₀ (Acid form)	[3]
C ₂₂ H ₁₈ Br ₂ K ₄ N ₂ O ₁₀ (Tetrapotassium salt)	[1][5]	
Molecular Weight	634.23 g/mol (Acid form)	[3]
786.59 g/mol (Tetrapotassium salt)	[1][5]	
CAS Number	111248-72-7 (Acid form)	
73630-11-2 (Tetrapotassium salt)	[1][2]	
Appearance	White to off-white solid	[1][5]
Solubility	The tetrapotassium salt is soluble in water. The AM ester form is soluble in DMSO.	[3][5]
Storage Temperature	4°C	[2]

Table 2: Calcium Binding Properties of 5,5'-Dibromo-BAPTA

Property	Value	Conditions	References
Dissociation Constant (K _d) for Ca ²⁺	~1.6 - 3.6 μM	In the absence of Mg ²⁺	[2][3][5][6][7][8][9][10][11]
Selectivity (Ca ²⁺ vs. Mg ²⁺)	High	[3][12]	
Binding Kinetics (On-rate)	Fast (~10 ⁸ - 10 ⁹ M ⁻¹ s ⁻¹)	[9][12]	

Experimental Protocols

The method of introducing **5,5'-Dibromo-BAPTA** into cells depends on whether the membrane-permeant acetoxymethyl (AM) ester or the membrane-impermeant salt form is used.^[3]

Protocol 1: Loading Cells with 5,5'-Dibromo-BAPTA AM

The AM ester form is lipophilic and can passively diffuse across the cell membrane.^{[3][13]} Once inside, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.^{[3][14]}

Materials:

- **5,5'-Dibromo-BAPTA**, AM ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (10-20% w/v in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
- Probenecid (optional)

Procedure:

- Prepare Stock Solutions:
 - Prepare a 2-5 mM stock solution of **5,5'-Dibromo-BAPTA**, AM in anhydrous DMSO.^{[1][3]} Store in small aliquots, desiccated at -20°C.^[3]
 - Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.^[3]
 - If using, prepare a 100 mM stock solution of Probenecid in 1 M NaOH.^[3]
- Prepare Loading Buffer:
 - For a final loading concentration of 1-50 μM (a typical starting point is 10 μM), dilute the **5,5'-Dibromo-BAPTA**, AM stock solution into serum-free medium or HBSS.^{[14][15]}

- To aid in the dispersion of the AM ester, first mix the stock solution with an equal volume of the Pluronic® F-127 stock solution before diluting into the final buffer.[3][12] The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[15]
- If using probenecid to prevent leakage of the chelator, add it to the loading buffer at a final concentration of 1-2.5 mM.[3][15]
- Cell Loading:
 - Replace the cell culture medium with the prepared loading buffer.[3]
 - Incubate the cells at 37°C for 30-60 minutes.[3][15] The optimal loading time and concentration should be determined empirically for each cell type.[3]
- Washing:
 - After incubation, wash the cells two to three times with fresh, warm HBSS to remove extracellular **5,5'-Dibromo-BAPTA**, AM.[3][15]
- De-esterification:
 - Incubate the cells in fresh medium for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[5][14]

Protocol 2: Intracellular Application of 5,5'-Dibromo-BAPTA Salt

The salt form of **5,5'-Dibromo-BAPTA** is membrane-impermeant and must be introduced into cells mechanically, such as through microinjection or a patch pipette during electrophysiological recordings.[3]

Materials:

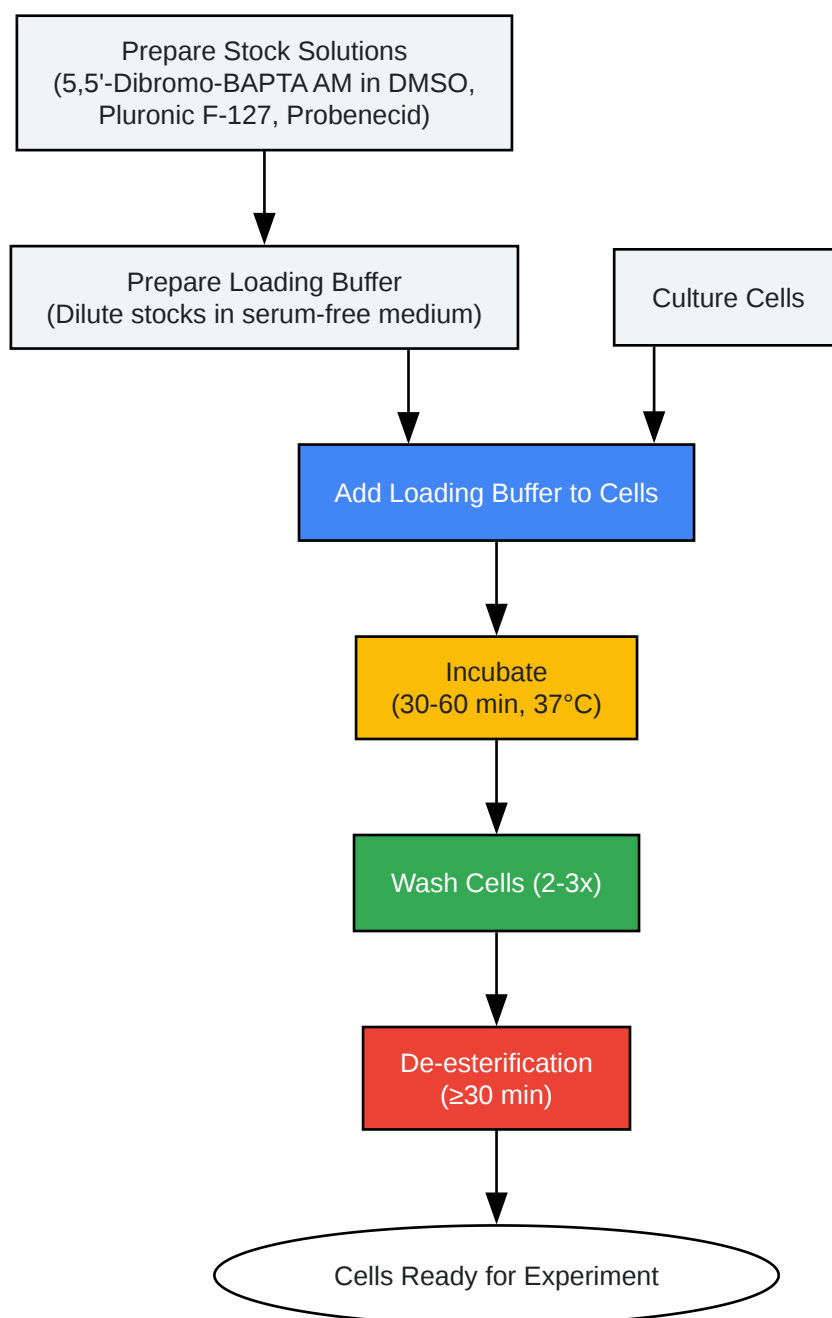
- **5,5'-Dibromo-BAPTA**, tetrapotassium salt
- Intracellular solution (e.g., pipette solution for patch-clamp)

Procedure (for Patch-Clamp):

- Prepare Internal Solution:
 - Dissolve the **5,5'-Dibromo-BAPTA**, tetrapotassium salt directly into the desired intracellular solution to a final concentration of 0.1-10 mM.[3][5]
 - Ensure the pH and osmolarity of the final solution are readjusted to be compatible with the intracellular environment.[5]
 - Filter the solution through a 0.2 μ m syringe filter.[5]
- Patch Pipette Filling and Diffusion:
 - Back-fill a patch pipette with the **5,5'-Dibromo-BAPTA**-containing internal solution.[5]
 - After establishing a whole-cell configuration, allow 5-10 minutes for the chelator to diffuse from the pipette into the cell and equilibrate.[5]

Visualizing Workflows and Signaling Pathways

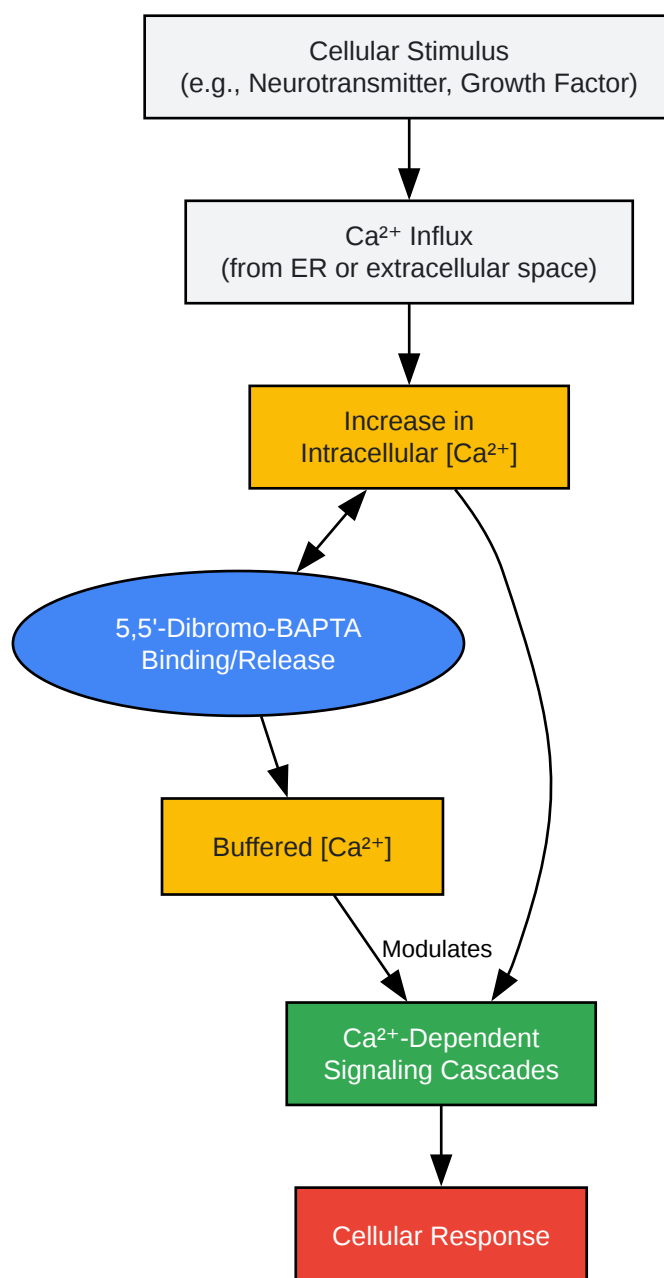
Experimental Workflow: AM Ester Loading



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Caption: Workflow for loading cells with **5,5'-Dibromo-BAPTA, AM**.^[3]

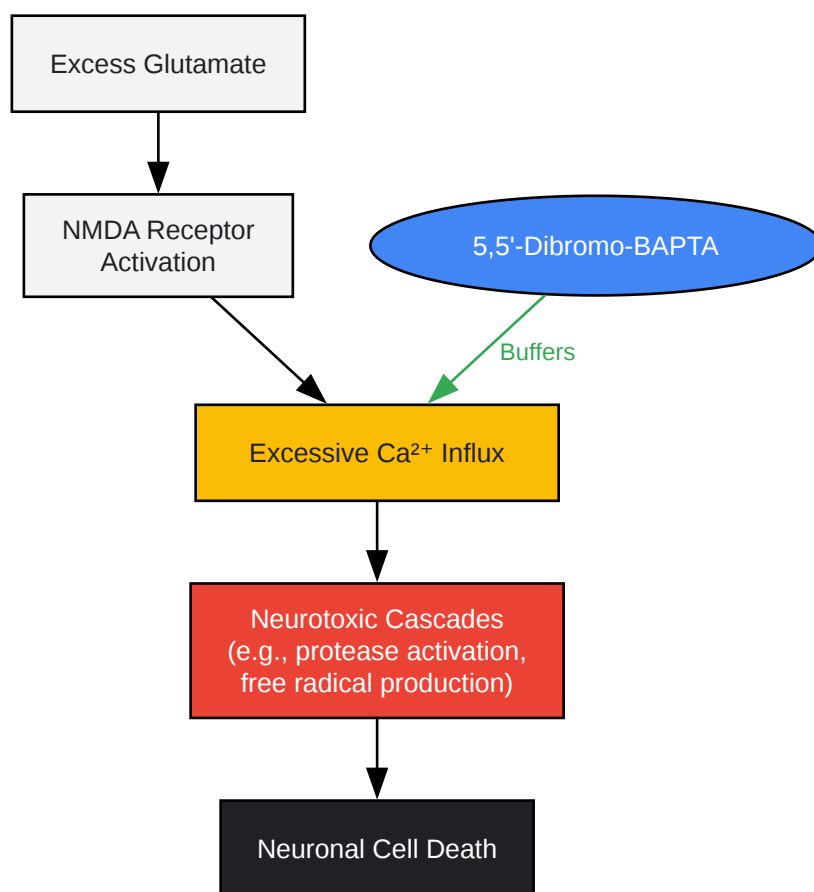
Signaling Pathway: Modulation of Calcium-Dependent Signaling



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Caption: Modulation of Ca^{2+} signaling by **5,5'-Dibromo-BAPTA**.^[3]

Signaling Pathway: Inhibition of Glutamate-Induced Excitotoxicity



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Caption: Glutamate-induced excitotoxicity pathway and the inhibitory role of **5,5'-Dibromo-BAPTA**.^[1]

Applications in Research

5,5'-Dibromo-BAPTA is a versatile tool with broad applications in biological research.

- **Neuroscience:** It is instrumental in dissecting the role of presynaptic and postsynaptic calcium in neurotransmitter release and synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).^[5] It is also used to study the mechanisms of neuronal cell death in excitotoxicity and to evaluate potential neuroprotective strategies.^{[1][5]}
- **Signal Transduction:** By clamping intracellular calcium, researchers can elucidate the necessity of calcium signaling in various pathways, such as those initiated by G-protein

coupled receptors (GPCRs) that lead to the production of inositol 1,4,5-trisphosphate (IP₃) and subsequent calcium release from the endoplasmic reticulum.[8][16]

- **Muscle Contraction:** It is used to study the calcium-dependence of excitation-contraction coupling in muscle cells.[1][3]

Advantages and Disadvantages

Table 3: Advantages and Disadvantages of 5,5'-Dibromo-BAPTA

Advantages	Disadvantages & Off-Target Effects
High Selectivity for Ca ²⁺ over Mg ²⁺ : Crucial for studying Ca ²⁺ signaling in a cellular environment where Mg ²⁺ is present at much higher concentrations.[3][12]	Buffering can alter normal signaling: By its very nature, buffering dampens physiological Ca ²⁺ transients, which can affect downstream signaling pathways.[3]
Relatively Insensitive to pH: The Ca ²⁺ binding affinity is stable over the physiological pH range. [3][12]	Potential for calcium-independent effects: High concentrations of BAPTA have been reported to affect the cytoskeleton.[3][17]
Fast Kinetics: Rapid on- and off-rates for Ca ²⁺ binding allow for the buffering of fast Ca ²⁺ transients, in contrast to slower buffers like EGTA.[3][12]	Can induce non-physiological Ca ²⁺ oscillations: In some cell types, BAPTA loading has been shown to induce artificial Ca ²⁺ spikes.[3]
Well-defined K _d : Allows for the clamping of intracellular Ca ²⁺ at a known concentration.[3]	Off-target effects on ion channels: BAPTA has been shown to affect the activity of some ion channels independent of its Ca ²⁺ chelating properties.[3]
Toxicity from AM Ester Hydrolysis: The hydrolysis of the AM ester releases formaldehyde, which can be toxic to cells.[18]	

Conclusion

5,5'-Dibromo-BAPTA is a powerful and widely used tool for the investigation of calcium signaling in a vast range of biological systems.[3][4] Its well-characterized properties and the

availability of different forms for cell loading make it a versatile experimental reagent.[3] However, researchers should be mindful of its potential to alter physiological signaling and its possible off-target effects.[3] Careful experimental design, including appropriate controls and concentration optimization, is essential for obtaining reliable and reproducible results.

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